molecular formula C9H6Cl2N2O B13916902 4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine CAS No. 89508-45-2

4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine

Cat. No.: B13916902
CAS No.: 89508-45-2
M. Wt: 229.06 g/mol
InChI Key: FZRHDKKUOXQAOT-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine is a halogenated pyrimidine derivative featuring a 5-methylfuran-2-yl substituent at the 2-position of the pyrimidine ring. These compounds are valued for their versatility in organic synthesis, enabling access to pharmacologically relevant scaffolds.

Properties

CAS No.

89508-45-2

Molecular Formula

C9H6Cl2N2O

Molecular Weight

229.06 g/mol

IUPAC Name

4,6-dichloro-2-(5-methylfuran-2-yl)pyrimidine

InChI

InChI=1S/C9H6Cl2N2O/c1-5-2-3-6(14-5)9-12-7(10)4-8(11)13-9/h2-4H,1H3

InChI Key

FZRHDKKUOXQAOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC(=CC(=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Stepwise Synthesis

Step Reagents and Conditions Description Yield (%) Notes
1 Sodium methoxide, dimethyl malonate, acetamidine hydrochloride in methanol, ice bath to 18–25 °C, 3–5 h Cyclization to form 4,6-dihydroxy-2-methylpyrimidine 86–91 Crystallization at 0 °C, filtration, washing, drying
2 N,N-Diethylaniline, dichloroethane, triphosgene solution, reflux 6–8 h Chlorination of hydroxyl groups to 4,6-dichloro-2-methylpyrimidine 90–92 Washing, drying, filtration, recrystallization, decolorizing

This method replaces hazardous reagents like phosphorus oxychloride (POCl3) and phosgene with triphosgene, improving safety and environmental impact.

Reaction Details

  • Cyclization : Sodium methoxide deprotonates dimethyl malonate, which then reacts with acetamidine hydrochloride to form the pyrimidine ring with hydroxyl groups at positions 4 and 6.
  • Chlorination : Triphosgene in dichloroethane with N,N-diethylaniline converts the hydroxyl groups to chlorine atoms under reflux, yielding the dichloro derivative.

Adaptation for this compound

To prepare this compound, the key modification involves replacing acetamidine hydrochloride with 5-methylfurfuryl amidine or a related intermediate bearing the 5-methylfuran substituent. This approach allows direct incorporation of the heteroaryl substituent at the 2-position during pyrimidine ring formation.

Alternatively, one could prepare 4,6-dichloro-2-pyrimidine and subsequently perform a cross-coupling reaction (e.g., Suzuki or Stille coupling) with a 5-methylfuran boronic acid or stannane derivative to install the 5-methylfuran substituent at C-2.

Alternative Synthetic Routes and Related Compounds

Nitration and Chlorination of Pyrimidines

A related synthetic route for 4,6-dichloro-2-methyl-5-nitropyrimidine involves:

  • Cyclization of acetamidine hydrochloride and diethyl malonate with sodium methoxide to form the pyrimidine core.
  • Nitration using mixed acids (nitric acid, trichloroacetic acid, and acetic acid).
  • Chlorination with phosphorus oxytrichloride (POCl3) to yield the dichloro-nitro derivative.

Although this method uses POCl3, it demonstrates the feasibility of functionalizing the pyrimidine ring at multiple positions, which can be adapted for other substituents like 5-methylfuran.

Formylation and Functional Group Interconversion

Synthesis of 4,6-dichloro-5-pyrimidinecarbaldehyde involves treatment of 4,6-dihydroxypyrimidine with POCl3 and DMF at low temperatures, followed by extraction and purification. This illustrates the versatility of pyrimidine functionalization at positions 4 and 6, which is relevant for further derivatization towards this compound.

Summary Table of Key Preparation Parameters

Parameter Method 1 (Triphosgene Chlorination) Method 2 (POCl3 Chlorination) Notes
Starting Material 4,6-Dihydroxy-2-substituted pyrimidine 4,6-Dihydroxypyrimidine derivatives Substituent at C-2 varies
Chlorinating Agent Triphosgene (safe, less toxic) Phosphorus oxytrichloride (POCl3) Triphosgene preferred industrially
Solvent Dichloroethane DMF or dichloroethane Depends on chlorinating agent
Temperature Reflux (6–8 h) 0–20 °C (varies) Reaction time and temp vary
Yield 90–92% 82–95% High yields in both
Purification Washing, drying, recrystallization, decolorizing Extraction, drying, crystallization Standard organic purification

Research Results and Industrial Applicability

  • The triphosgene-based method provides a safer, environmentally friendlier route with high yields (up to 92%) and straightforward workup, suitable for scale-up.
  • The cyclization step to form the pyrimidine core is efficient, with yields around 86–91%, and can be adapted for various 2-substituents, including heteroaryl groups like 5-methylfuran.
  • Chlorination using POCl3 remains widely used but involves handling toxic reagents and requires careful temperature control.
  • Functional group interconversions (e.g., nitration, formylation) demonstrate the versatility of pyrimidine chemistry, enabling further derivatization towards target molecules.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and amines in solvents like DMF.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-6-chloro-2-(5-methylfuran-2-yl)pyrimidine, while oxidation of the furan ring can produce 4,6-dichloro-2-(5-methylfuran-2-yl)furanone.

Scientific Research Applications

4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The chlorine atoms and furan ring contribute to its binding affinity and specificity towards molecular targets. The compound can interact with various biological pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The pyrimidine core in 4,6-dichloro-2-(5-methylfuran-2-yl)pyrimidine is substituted with chlorine atoms at positions 4 and 6 and a 5-methylfuran-2-yl group at position 2. This structure contrasts with analogs bearing diverse substituents (Table 1):

Compound Name 2-Position Substituent Molecular Formula Molecular Weight (g/mol) Key References
4,6-Dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) Methylsulfanyl (SCH₃) C₅H₄Cl₂N₂S 195.07
4,6-Dichloro-2-(trifluoromethyl)pyrimidine Trifluoromethyl (CF₃) C₅HCl₂F₃N₂ 216.97
4,6-Dichloro-2-(4-methylsulfonylphenyl)pyrimidine 4-Methylsulfonylphenyl (SO₂CH₃-C₆H₄) C₁₁H₈Cl₂N₂O₂S 315.17
4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine 3-Chloro-4-fluorophenyl C₁₀H₄N₂FCl₃ 277.5

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Substituents like trifluoromethyl (CF₃) and methylsulfonyl (SO₂CH₃) increase the pyrimidine ring’s electrophilicity, enhancing reactivity toward nucleophilic substitution .
  • Electron-Donating Groups (EDGs) : The methylsulfanyl group (SCH₃) in DCSMP acts as a moderate EDG, facilitating lithiation at the 5-position for further functionalization .
Nucleophilic Substitution
  • DCSMP : The methylsulfanyl group in DCSMP is readily displaced by nucleophiles (e.g., amines, alkoxides) under mild conditions, enabling sequential substitution at the 4- and 6-positions .
  • Trifluoromethyl Analogs : The CF₃ group’s strong electron-withdrawing nature stabilizes the pyrimidine ring but reduces nucleophilic substitution rates compared to DCSMP .
Lithiation and Heterocycle Formation
  • DCSMP: Lithiation at the 5-position with LDA (lithium diisopropylamide) generates a reactive intermediate for coupling with aldehydes, sulfur, or electrophiles, yielding fused heterocycles like [1,4]oxathiino[2,3-d]pyrimidines .
  • Methoxy Derivatives : Substitution of chlorine with methoxy groups (e.g., 4-chloro-6-methoxy-2-(methylthio)pyrimidine) alters regioselectivity in subsequent reactions .

Biological Activity

4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. The compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrimidine derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the compound exhibited notable inhibition of cell proliferation in:

  • Colon Adenocarcinoma (LoVo)
  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)

The cytotoxicity was assessed using the sulforhodamine B (SRB) assay, where concentrations ranging from 1 to 20 µM were tested. Notably, at higher concentrations (10–20 µM), a significant cytotoxic effect was observed in A549 cells, while MCF-7 cells showed a slight effect at 20 µM .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of topoisomerases, particularly topoisomerase II. This enzyme plays a crucial role in DNA replication and repair. The compound intercalates into DNA and forms π–π interactions with nucleobases, which disrupts the normal function of topoisomerases .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineConcentration (µM)Cytotoxic Effect (%)
Colon Adenocarcinoma (LoVo)10–20Significant
Breast Cancer (MCF-7)20Slight
Lung Cancer (A549)10–20Significant

Antimicrobial Activity

Beyond its anticancer properties, this compound also exhibits antimicrobial activity. Studies have shown that pyrimidine derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of electron-withdrawing groups like chlorine enhances the antibacterial potency by affecting membrane permeability and disrupting cellular functions .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli6.5 µg/mL
Staphylococcus aureus0.012 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The dichloro substitution at positions 4 and 6 enhances lipophilicity and facilitates better interaction with biological membranes. The furan moiety contributes to its ability to interact with target enzymes and receptors effectively .

Case Studies

In a comprehensive study evaluating various pyrimidine derivatives, including this compound, researchers found that modifications in the pyrimidine ring significantly influenced their biological activity. For example, compounds with additional functional groups exhibited enhanced cytotoxicity and selectivity towards cancer cells while maintaining low toxicity towards normal cells .

Q & A

Q. Table 1. Optimization of Chlorination Reaction

ParameterRange TestedOptimal ValueImpact on Yield
POCl₃ : Substrate2:1 to 5:13:1+25%
Temperature (°C)70–120110+15%
Catalyst (DMF)0–5% v/v2% v/v+20%

Q. Table 2. Solvent Stability Profile

SolventStorage Temp (°C)Degradation After 30 Days
DMSO2540%
Acetonitrile–20<5%
Dichloromethane–20 (N₂)<2%

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